molecular formula C17H20O2 B2675992 5-(1-Adamantyl)-2-hydroxybenzaldehyde CAS No. 209914-58-9

5-(1-Adamantyl)-2-hydroxybenzaldehyde

Cat. No.: B2675992
CAS No.: 209914-58-9
M. Wt: 256.345
InChI Key: IFOABTLXHWKNIJ-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-hydroxybenzaldehyde is a chemical compound that features an adamantyl group attached to a benzaldehyde moiety The adamantyl group is a bulky, diamond-like structure that imparts unique properties to the compound, such as increased lipophilicity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2-hydroxybenzaldehyde typically involves the introduction of the adamantyl group to a benzaldehyde derivative. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to yield the methyl ester. This ester is then reacted with hydrazine to form adamantane-1-carboxylic acid hydrazide. Subsequent reactions with appropriate reagents yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-(1-Adamantyl)-2-hydroxybenzoic acid.

    Reduction: 5-(1-Adamantyl)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(1-Adamantyl)-2-hydroxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-2-hydroxybenzaldehyde is not fully understood. its biological activity is thought to be influenced by the adamantyl group’s ability to enhance the compound’s lipophilicity and stability. This increased lipophilicity allows the compound to interact more effectively with lipid membranes and molecular targets within cells, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-2-hydroxybenzaldehyde is unique due to the presence of both the adamantyl group and the hydroxylbenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(1-adamantyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c18-10-14-6-15(1-2-16(14)19)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,10-13,19H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOABTLXHWKNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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